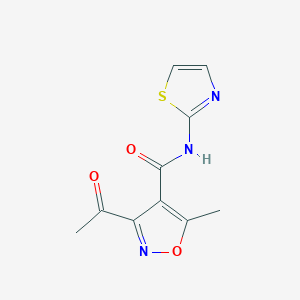

3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-5(14)8-7(6(2)16-13-8)9(15)12-10-11-3-4-17-10/h3-4H,1-2H3,(H,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCOBTUXCVVDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)C)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties, supported by case studies and research findings.

The molecular formula of this compound is with a molecular weight of 251.26 g/mol. The compound exhibits a polar surface area of 85 Ų and a LogP value of 0.35, indicating moderate lipophilicity which is essential for biological activity .

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole derivatives exhibit significant antimicrobial activity. For instance, a study reported strong bactericidal effects against various strains of Staphylococcus, with minimal cytotoxicity to normal cell lines .

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 µM |

| Escherichia coli | 8.33 - 23.15 µM |

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

This table summarizes the MIC values for selected bacteria and fungi, indicating the compound's potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assessments have shown that while some derivatives exhibit toxicity towards cancer cell lines, others demonstrate increased cell viability at certain concentrations. For example, in tests involving L929 cells, certain compounds derived from the oxazole scaffold showed increased metabolic activity at lower concentrations .

Table 2: Cytotoxicity Results on L929 Cells

| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|---|

| Compound A | 100 | 77 | 68 |

| Compound B | 50 | 96 | 97 |

| Compound C | 12 | 109 | 121 |

This data indicates that specific concentrations can enhance cell viability rather than induce toxicity.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to this class has also been explored. A study indicated that certain oxadiazole derivatives demonstrated significant edema inhibition in carrageenan-induced paw edema models .

Table 3: Anti-inflammatory Activity

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| Compound D | 25 | 48.3 |

| Reference Drug | Indomethacin | 48.3 |

The results suggest that these compounds could be further investigated for their therapeutic applications in inflammatory conditions.

Case Studies

A notable case study involved synthesizing a series of oxadiazole derivatives and evaluating their biological activities. The results indicated that the presence of electron-withdrawing groups significantly enhanced antimicrobial activity . Additionally, structure–activity relationship (SAR) studies revealed that modifications at specific positions on the thiazole ring could optimize both antimicrobial and cytotoxic properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

| Activity | Target Organism | Inhibition (%) |

|---|---|---|

| High | Staphylococcus aureus | 85% |

| Moderate | Enterococcus faecium | 60% |

Studies suggest that the thiazole and oxazole rings contribute to its antibacterial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of lung (A549) and colorectal (Caco-2) cancer cells.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A549 | 15.2 | Significant |

| Caco-2 | 22.5 | Moderate |

The structure–activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance cytotoxicity and selectivity towards cancer cells .

Case Studies

Several studies have documented the efficacy of this compound in biological evaluations:

- Antimicrobial Evaluation :

- Cytotoxicity Assays :

Q & A

Advanced Research Question

- Structural analogs : Synthesize derivatives by modifying the acetyl group (e.g., replacing with benzoyl) or thiazole substituents (e.g., adding methoxy or halogens) .

- Biological assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituent effects with activity .

- Computational modeling : Use molecular docking to predict binding affinities with biological targets (e.g., ATP-binding pockets) .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

- Purity validation : Re-evaluate disputed samples via HPLC and elemental analysis to rule out impurities .

- Assay standardization : Ensure consistent experimental conditions (e.g., pH, temperature, cell passage number) across studies .

- Structural comparison : Cross-reference with analogs (e.g., N-(4-methoxyphenyl)-3-methylbenzamide) to identify activity trends linked to heterocyclic rings or substituents .

How can interaction studies elucidate the mechanism of action of this compound?

Advanced Research Question

- In vitro assays : Perform competitive binding assays with fluorescent probes (e.g., ATP analogs) to identify target proteins .

- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure binding constants (K) and enthalpy changes .

- Crystallography : Co-crystallize the compound with its target (e.g., enzyme active sites) to resolve atomic-level interactions .

What are the challenges in optimizing reaction yields during scale-up synthesis?

Advanced Research Question

- Solvent selection : Replace dioxane with safer solvents (e.g., acetonitrile) while maintaining reaction efficiency .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings if introducing aryl groups .

- Process control : Implement real-time monitoring via FTIR or Raman spectroscopy to detect intermediate formation .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question

- Degradation studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., hydrolysis of the acetyl group) .

- Buffer optimization : Select phosphate buffers (pH 7.4) over Tris to avoid nucleophilic interference with the oxazole ring .

- Storage protocols : Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.